molecular formula C12H17ClO4S B14510748 Benzenesulfonyl chloride, 2,5-dipropoxy- CAS No. 62774-45-2

Benzenesulfonyl chloride, 2,5-dipropoxy-

Cat. No.: B14510748
CAS No.: 62774-45-2
M. Wt: 292.78 g/mol
InChI Key: JNGSDPJLEJHGHU-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 2,5-dipropoxy- is an organosulfur compound with the molecular formula C12H17ClO4S. It is a derivative of benzenesulfonyl chloride, where two propoxy groups are attached to the benzene ring at the 2 and 5 positions. This compound is a colorless to pale yellow liquid that is soluble in organic solvents but reacts with water.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonyl chloride, 2,5-dipropoxy- can be synthesized through the chlorination of 2,5-dipropoxybenzenesulfonic acid or its salts using phosphorus oxychloride or phosphorus pentachloride. The reaction typically involves heating the mixture at elevated temperatures (170-180°C) for several hours to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of benzenesulfonyl chloride, 2,5-dipropoxy- may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process would likely include steps for purification and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride, 2,5-dipropoxy- undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with amines to form sulfonamides.

    Esterification: Reacts with alcohols to form sulfonate esters.

    Hydrolysis: Reacts with water to form 2,5-dipropoxybenzenesulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Amines: Used in the formation of sulfonamides under mild conditions.

    Alcohols: Used in the formation of sulfonate esters, typically requiring a catalyst.

    Water: Hydrolysis reaction occurs readily at room temperature.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    2,5-Dipropoxybenzenesulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Benzenesulfonyl chloride, 2,5-dipropoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 2,5-dipropoxy- involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles such as amines and alcohols. The sulfonyl group acts as an electrophile, facilitating the nucleophilic attack and subsequent formation of sulfonamides or sulfonate esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: The parent compound, used widely in organic synthesis.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): A similar compound with a methyl group on the benzene ring, often preferred due to its solid state at room temperature.

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group, used in similar reactions.

Uniqueness

Benzenesulfonyl chloride, 2,5-dipropoxy- is unique due to the presence of two propoxy groups, which can influence its reactivity and solubility. These groups can also provide steric hindrance, affecting the compound’s interactions with nucleophiles and potentially leading to different reaction outcomes compared to its simpler analogs .

Properties

CAS No.

62774-45-2

Molecular Formula

C12H17ClO4S

Molecular Weight

292.78 g/mol

IUPAC Name

2,5-dipropoxybenzenesulfonyl chloride

InChI

InChI=1S/C12H17ClO4S/c1-3-7-16-10-5-6-11(17-8-4-2)12(9-10)18(13,14)15/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

JNGSDPJLEJHGHU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)OCCC)S(=O)(=O)Cl

Origin of Product

United States

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